4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride
Overview
Description
4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyridine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated and trifluoromethylated pyridine derivatives, such as:
- 3-Chloro-5-(trifluoromethyl)pyridine
- 4-Chlorobenzotrifluoride
Uniqueness
What sets 4-Chloro-1-n-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)benzene-1,2-diamine hydrochloride apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4.ClH/c15-9-1-2-12(11(20)6-9)21-3-4-22-13-10(16)5-8(7-23-13)14(17,18)19;/h1-2,5-7,21H,3-4,20H2,(H,22,23);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPICGVUHAUDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321385-54-0 | |
Record name | 1,2-Benzenediamine, 4-chloro-N1-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321385-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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